2-Methyl-5-(phenoxymethyl)cyclohex-2-en-1-one
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Overview
Description
2-Methyl-5-(phenoxymethyl)cyclohex-2-en-1-one is an organic compound with a complex structure that includes a cyclohexene ring substituted with a methyl group and a phenoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(phenoxymethyl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with phenoxymethyl chloride in the presence of a base to form the desired product. Another method includes the use of cyclohexene as a starting material, which undergoes a series of reactions including bromination, dehydrobromination, and nucleophilic substitution to yield the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include catalytic hydrogenation, oxidation, and other steps to ensure high yield and purity of the product. Specific details of industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(phenoxymethyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-Methyl-5-(phenoxymethyl)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(phenoxymethyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog with similar reactivity but lacking the phenoxymethyl group.
2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one: Another related compound with a different substituent at the 5-position
Uniqueness
2-Methyl-5-(phenoxymethyl)cyclohex-2-en-1-one is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
84065-64-5 |
---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2-methyl-5-(phenoxymethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H16O2/c1-11-7-8-12(9-14(11)15)10-16-13-5-3-2-4-6-13/h2-7,12H,8-10H2,1H3 |
InChI Key |
FDVKFPACVKELRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
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